6-Chloro-3-methylisoquinolin-5-amine is a chemical compound with the molecular formula C10H9ClN2. It is classified as an isoquinoline, which is a type of aromatic heterocyclic compound that consists of a benzene ring fused to a pyridine ring. Isoquinolines are notable for their presence in various natural products and pharmaceuticals, making compounds like 6-chloro-3-methylisoquinolin-5-amine significant in both synthetic and medicinal chemistry.
The synthesis of 6-chloro-3-methylisoquinolin-5-amine can be achieved through several methods:
The synthesis often involves specific conditions such as temperature control and the use of catalysts (e.g., palladium) to facilitate the reaction. The optimization of these parameters is crucial for maximizing yield and purity.
The molecular structure of 6-chloro-3-methylisoquinolin-5-amine features:
Property | Value |
---|---|
Molecular Formula | C10H9ClN2 |
Molecular Weight | 192.64 g/mol |
IUPAC Name | 6-chloro-3-methylisoquinolin-5-amine |
InChI | InChI=1S/C10H9ClN2/c1-6-9-3-2-8(11)4-7(9)5-10(12)13-6/h2-5H,1H3,(H2,12,13) |
InChI Key | FVSQTOZSJGWJBZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C=CC(=CC2=CC(=N1)N)Cl |
6-Chloro-3-methylisoquinolin-5-amine undergoes various chemical reactions:
The specific conditions for these reactions vary based on the desired product and include factors such as temperature, solvent choice, and reaction time.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified in available data |
Solubility | Soluble in organic solvents |
These properties are essential for understanding how the compound behaves under various conditions and its potential applications in research.
6-Chloro-3-methylisoquinolin-5-amine has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4